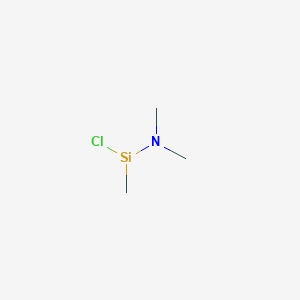
Chloro(dimethylamino)methylsilyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylchloro(dimethylamino)silane is an organosilicon compound that features a silicon atom bonded to a methyl group, a chlorine atom, and a dimethylamino group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylchloro(dimethylamino)silane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
(CH3)2NH+CH3SiCl3→CH3SiCl(N(CH3)2)+HCl
Industrial Production Methods
In industrial settings, the production of methylchloro(dimethylamino)silane involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the appropriate temperature and pressure, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
Methylchloro(dimethylamino)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, methylchloro(dimethylamino)silane hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Water: Hydrolysis reactions typically involve water or aqueous solutions.
Catalysts: Certain reactions may require catalysts to proceed efficiently, such as acid or base catalysts in hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Silanols: Produced via hydrolysis.
Various Organosilicon Compounds: Resulting from substitution reactions.
Scientific Research Applications
Methylchloro(dimethylamino)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in the preparation of silicon-based materials.
Biology: Employed in the modification of surfaces for biological assays and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and in the synthesis of medical-grade silicones.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives due to its ability to form strong siloxane bonds.
Mechanism of Action
The mechanism by which methylchloro(dimethylamino)silane exerts its effects involves the reactivity of the silicon-chlorine and silicon-nitrogen bonds. These bonds can undergo various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of siloxane bonds in polymerization processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminosilane: Similar structure but lacks the chlorine atom.
Methylchlorosilane: Contains a chlorine atom but lacks the dimethylamino group.
Trimethylsilyl Chloride: Contains three methyl groups and a chlorine atom.
Uniqueness
Methylchloro(dimethylamino)silane is unique due to the presence of both a chlorine atom and a dimethylamino group bonded to the silicon atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical processes and applications.
Properties
CAS No. |
26939-73-1 |
|---|---|
Molecular Formula |
C3H9ClNSi |
Molecular Weight |
122.65 g/mol |
InChI |
InChI=1S/C3H9ClNSi/c1-5(2)6(3)4/h1-3H3 |
InChI Key |
FEPLLNCIUACIHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















